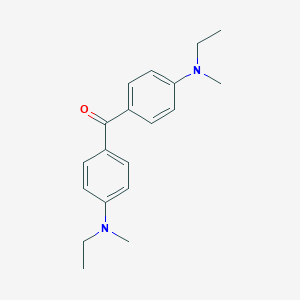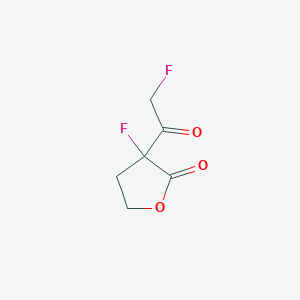
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one, also known as FOA, is a widely used chemical compound in scientific research. FOA is a fluorinated analog of uracil, which is a pyrimidine base that is a fundamental component of RNA and DNA. FOA has a unique structure that makes it an ideal tool for studying various biological processes.
Wirkmechanismus
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate. This inhibition leads to a depletion of pyrimidine nucleotides, which ultimately leads to cell death.
Biochemische Und Physiologische Effekte
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been shown to have a selective toxicity towards cells that express the gene of interest. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been used to select for cells that express a specific gene by inducing a lethal effect in cells that do not express the gene. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has also been shown to have anti-proliferative effects on cancer cells by inhibiting the biosynthesis of pyrimidine nucleotides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one in lab experiments is its selectivity towards cells that express the gene of interest. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been used to select for cells that express a specific gene, which can be useful in studying the role of specific genes in various biological processes. However, one of the limitations of using 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is its toxicity towards cells that express the gene of interest. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one can induce a lethal effect in cells that express the gene, which can limit the duration of experiments.
Zukünftige Richtungen
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has a wide range of potential applications in scientific research. One potential future direction is the development of new methods for delivering 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one to specific tissues or organs. Another potential future direction is the development of new derivatives of 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one that have improved selectivity and potency. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has the potential to be a valuable tool in studying various biological processes, and further research is needed to fully explore its potential applications.
Synthesemethoden
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one can be synthesized through a multistep process that involves the reaction of uracil with fluorine gas. The first step involves the fluorination of uracil with hydrogen fluoride to produce 5-fluorouracil. The second step involves the acetylation of 5-fluorouracil with acetic anhydride to produce 5-fluoro-2,4(1H,3H)-pyrimidinedione. The final step involves the cyclization of 5-fluoro-2,4(1H,3H)-pyrimidinedione with acetyl fluoride to produce 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one has been widely used in scientific research as a tool to study various biological processes. One of the most common applications of 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is in the study of gene expression. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is used to select for cells that express a specific gene of interest by inducing a lethal effect in cells that do not express the gene. 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one is also used to study the role of specific genes in various biological processes, such as cell cycle regulation, DNA repair, and apoptosis.
Eigenschaften
CAS-Nummer |
170283-36-0 |
|---|---|
Produktname |
3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one |
Molekularformel |
C6H6F2O3 |
Molekulargewicht |
164.11 g/mol |
IUPAC-Name |
3-fluoro-3-(2-fluoroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H6F2O3/c7-3-4(9)6(8)1-2-11-5(6)10/h1-3H2 |
InChI-Schlüssel |
ZWYUCCNGXDPHDX-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1(C(=O)CF)F |
Kanonische SMILES |
C1COC(=O)C1(C(=O)CF)F |
Synonyme |
2(3H)-Furanone, 3-fluoro-3-(fluoroacetyl)dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



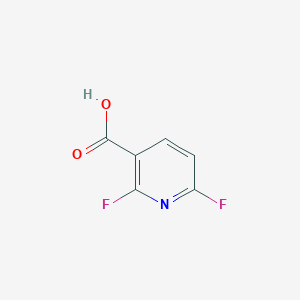
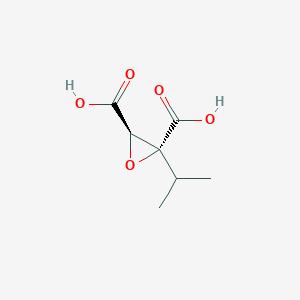
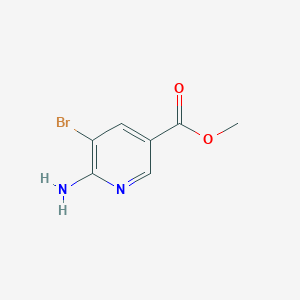
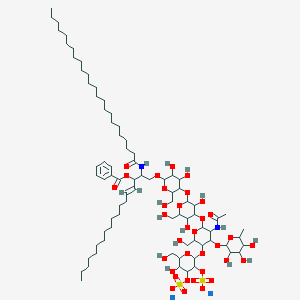
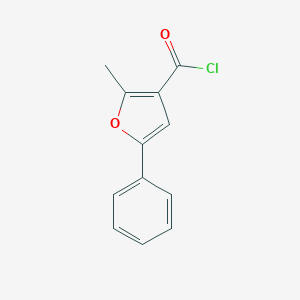
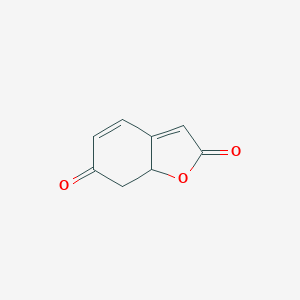
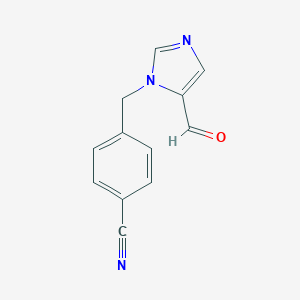
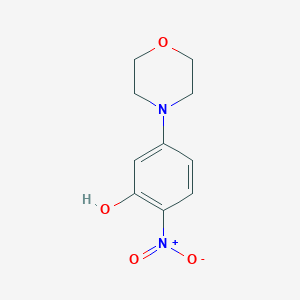
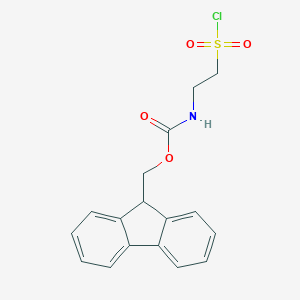
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)
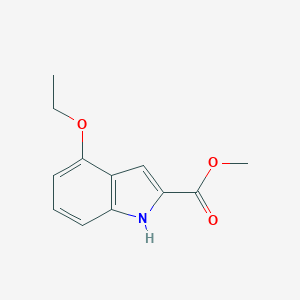
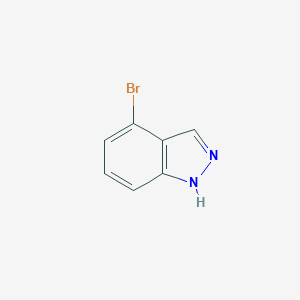
![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)
